Cas no 23068-80-6 (5-chloro-2-methoxybenzamide)

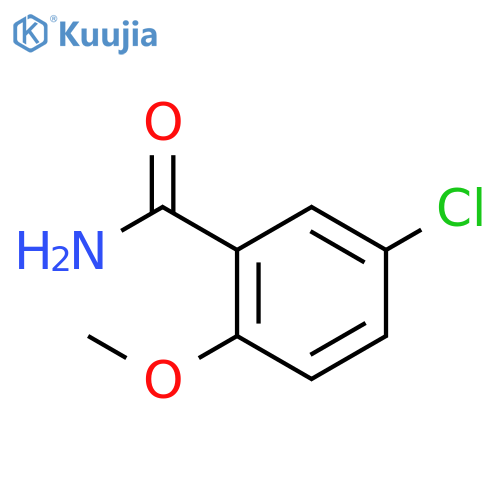

5-chloro-2-methoxybenzamide structure

商品名:5-chloro-2-methoxybenzamide

CAS番号:23068-80-6

MF:C8H8ClNO2

メガワット:185.607621192932

MDL:MFCD02729244

CID:1412882

PubChem ID:3362317

5-chloro-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 5-chloro-2-methoxy-

- 5-Chloro-2-methoxybenzamide

- AKOS000299480

- DB-086520

- 23068-80-6

- MFCD02729244

- SCHEMBL726267

- CS-0323939

- Oprea1_647640

- STL071235

- FZOOOJPISNODNI-UHFFFAOYSA-N

- 5-chloro-2-methoxybenzamide

-

- MDL: MFCD02729244

- インチ: InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)

- InChIKey: FZOOOJPISNODNI-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)Cl)C(=O)N

計算された属性

- せいみつぶんしりょう: 185.02444

- どういたいしつりょう: 185.024

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 52.32

5-chloro-2-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1288012-50MG |

5-chloro-2-methoxybenzamide |

23068-80-6 | 90% | 50MG |

$58 | 2023-07-05 | |

| Alichem | A015001914-1g |

5-Chloro-2-methoxybenzamide |

23068-80-6 | 97% | 1g |

$1579.40 | 2023-09-02 | |

| TRC | C374655-50mg |

5-chloro-2-methoxybenzamide |

23068-80-6 | 50mg |

$ 70.00 | 2022-04-01 | ||

| OTAVAchemicals | 1288012-100MG |

5-chloro-2-methoxybenzamide |

23068-80-6 | 90% | 100MG |

$104 | 2023-07-05 | |

| OTAVAchemicals | 1288012-250MG |

5-chloro-2-methoxybenzamide |

23068-80-6 | 90% | 250MG |

$173 | 2023-07-05 | |

| A2B Chem LLC | AJ03463-100mg |

5-chloro-2-methoxybenzamide |

23068-80-6 | 90% | 100mg |

$316.00 | 2024-04-20 | |

| Alichem | A015001914-250mg |

5-Chloro-2-methoxybenzamide |

23068-80-6 | 97% | 250mg |

$504.00 | 2023-09-02 | |

| A2B Chem LLC | AJ03463-50mg |

5-chloro-2-methoxybenzamide |

23068-80-6 | 90% | 50mg |

$265.00 | 2024-04-20 | |

| A2B Chem LLC | AJ03463-250mg |

5-chloro-2-methoxybenzamide |

23068-80-6 | 90% | 250mg |

$393.00 | 2024-04-20 | |

| TRC | C374655-10mg |

5-chloro-2-methoxybenzamide |

23068-80-6 | 10mg |

$ 50.00 | 2022-04-01 |

5-chloro-2-methoxybenzamide 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

23068-80-6 (5-chloro-2-methoxybenzamide) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬